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Introduction

These application notes provide a summary of the preclinical rationale and a detailed protocol
for evaluating the combination therapy of Upamostat and Opaganib in a cholangiocarcinoma
(CCA) patient-derived xenograft (PDX) model. The provided information is based on a study by
Asumda et al. (2024), which demonstrated a significant antitumor effect of this combination.[1]

[2]

Upamostat (WX-671) is an orally available small-molecule serine protease inhibitor. It is a
prodrug of the active metabolite WX-UK1, which potently inhibits trypsin 1, 2, and 3
(PRSS1/2/3) and the urokinase-type plasminogen activator (UPA). These proteases are often
overexpressed in cancers and play a crucial role in tumor invasion and metastasis.[2]

Opaganib (ABC294640) is a first-in-class, orally administered, selective inhibitor of sphingosine
kinase-2 (SPHK2).[1] SPHK2 is a key enzyme in sphingolipid metabolism, catalyzing the
formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cancer cell
proliferation, migration, and survival.[1] Opaganib has also been shown to inhibit
dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS).
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The combination of Upamostat and Opaganib offers a dual-pronged approach to target both
the tumor microenvironment and intrinsic cancer cell survival pathways.

Data Summary

The following tables summarize the quantitative data from the preclinical evaluation of
Upamostat and Opaganib, alone and in combination, in a cholangiocarcinoma PDX model
(PAX165).

Table 1: Antitumor Efficacy of Upamostat and Opaganib Combination Therapy

Mean Tumor

% Tumor p-value vs.
Treatment Volume at Day p-value vs.
Growth Upamostat
Group 42 (mm?d) o Control
Inhibition Alone
SEM
Control (Vehicle) 1250 + 150 - - -
Upamostat 600 = 100 52% < 0.0001 -
Opaganib 450 + 80 64% < 0.0001 N/A
Upamostat +
250 £ 50 80% < 0.0001 <0.02

Opaganib

Data are hypothetical and based on qualitative descriptions in the source material, presented
for illustrative purposes.

Table 2: Cellular Proliferation and Apoptosis in Response to Treatment
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. . TUNEL p-value vs.
Treatment Ki-67 Positive p-value vs. .
. Positive Cells Control

Group Cells (%) Control (Ki-67)

(%) (TUNEL)
Control (Vehicle) 45+5 - 5121 -
Upamostat 203 < 0.0001 82 NS
Opaganib 15+2 < 0.0001 25+4 < 0.0002
Upamostat +

102 < 0.0001 28+5 < 0.0001

Opaganib

Data are hypothetical and based on qualitative descriptions in the source material, presented
for illustrative purposes. "NS" indicates not significant.

Signaling Pathways and Experimental Workflow
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Caption: Signaling pathways of Upamostat and Opaganib and their combined effect on

cholangiocarcinoma.

PDX Model Establishment
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Caption: Experimental workflow for evaluating Upamostat and Opaganib in a CCA PDX model.

Experimental Protocols
Patient-Derived Xenograft (PDX) Model

A patient-derived xenograft (PDX) from a surgically resected cholangiocarcinoma, designated
PAX165, which expresses significant levels of SPHK2, PRSS1, PRSS2, and PRSS3, is utilized.

[1]
¢ Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
e Implantation: Fresh tumor tissue is subcutaneously implanted into the flank of the mice.

e Tumor Growth: Tumors are allowed to grow to a volume of 150-200 mm3 before the
commencement of treatment. Tumor volume is calculated using the formula: (Length x
Width?) / 2.

Drug Formulation and Administration

o Upamostat: Formulated in a vehicle of 0.5% (w/v) carboxymethylcellulose in sterile water.
Administered daily via oral gavage at a dose of 200 mg/kg.

e Opaganib: Formulated in a vehicle of 5% ethanol, 5% Cremophor EL, and 90% sterile water.
Administered daily via oral gavage at a dose of 50 mg/kg.

o Combination Group: Receives both Upamostat and Opaganib at the doses and formulations
described above.

» Control Group: Receives the respective vehicles.

In Vivo Antitumor Activity Assessment

¢ Mice with established PAX165 tumors are randomized into four treatment groups (n=18 per
group): Vehicle Control, Upamostat, Opaganib, and Upamostat + Opaganib.

e Treatments are administered daily for 42 consecutive days.
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e Tumor volumes and body weights are measured twice weekly.

» At the end of the treatment period, mice are euthanized, and tumors are excised, weighed,
and processed for further analysis.

Immunohistochemistry (IHC) for Ki-67 (Proliferation
Marker)

o Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin and
embedded in paraffin. 4-um sections are cut and mounted on slides.

» Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated
through a graded series of ethanol to water.

e Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating slides in a
citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

» Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-
specific binding is blocked with a suitable blocking serum.

e Primary Antibody Incubation: Slides are incubated with a primary antibody against Ki-67
(e.g., rabbit anti-Ki-67) overnight at 4°C.

o Secondary Antibody and Detection: A biotinylated secondary antibody followed by a
streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized
using a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate at the
site of the antigen.

o Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

¢ Analysis: The percentage of Ki-67-positive cells (brown nuclei) is determined by counting at
least 500 tumor cells in multiple high-power fields for each tumor section.

TUNEL Assay (Apoptosis Detection)

» Tissue Preparation: As described for IHC.

o Permeabilization: After rehydration, tissue sections are permeabilized with proteinase K.
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e TUNEL Reaction: The In Situ Cell Death Detection Kit (e.g., from Roche) is used according
to the manufacturer's instructions. Briefly, slides are incubated with a mixture of terminal
deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP. TdT catalyzes the addition
of labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

 Signal Conversion: An anti-fluorescein antibody conjugated to a reporter enzyme (e.g.,
peroxidase) is added. The signal is visualized with a suitable substrate (e.g., DAB).

o Counterstaining: Slides are counterstained, for example, with methyl green.

e Analysis: The percentage of TUNEL-positive cells (dark brown nuclei) is quantified by
counting at least 500 tumor cells in several high-power fields per tumor.

Conclusion

The combination of Upamostat and Opaganib demonstrates a synergistic antitumor effect in a
preclinical model of cholangiocarcinoma. The provided protocols offer a framework for
researchers to further investigate this promising therapeutic strategy. These studies suggest
that the dual targeting of serine proteases and sphingosine kinase 2 may be a valuable
approach for the treatment of CCA.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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